molecular formula C7H8OS B100605 3-Methoxybenzenethiol CAS No. 15570-12-4

3-Methoxybenzenethiol

Cat. No. B100605
CAS RN: 15570-12-4
M. Wt: 140.2 g/mol
InChI Key: QMVAZEHZOPDGHA-UHFFFAOYSA-N
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Description

3-Methoxybenzenethiol is a compound that is structurally related to various methoxybenzene derivatives. While the provided papers do not directly discuss 3-Methoxybenzenethiol, they do provide insights into the properties and reactions of similar methoxy-substituted benzenes, which can be extrapolated to understand the behavior of 3-Methoxybenzenethiol.

Synthesis Analysis

The synthesis of methoxy-substituted benzenes can be achieved through various methods. For instance, a direct thiolation of methoxybenzenes with thiols under metal-free conditions has been developed using catalytic iodine and DTBP, which could potentially be applied to the synthesis of 3-Methoxybenzenethiol . Additionally, electrosynthesis has been used to create polymeric structures from methoxybenzene derivatives, suggesting that electrochemical methods could be relevant for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of methoxybenzenes can be influenced by the position of the methoxy group. For example, in some cases, steric hindrance can cause a methoxy group to twist out of the plane of the phenyl ring . This could also be relevant for 3-Methoxybenzenethiol, where the position of the methoxy and thiol groups could affect the overall molecular geometry.

Chemical Reactions Analysis

Methoxybenzenes can undergo various chemical reactions, including ozonolysis, as studied for methoxybenzene (MB) . The reaction with ozone is a key process that can influence the environmental impact of these compounds. The reactivity of 3-Methoxybenzenethiol could be similar, with the thiol group potentially influencing its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their ability to form hydrogen bonds and their electronic structure. For example, methoxyphenols can form strong intermolecular and intramolecular hydrogen bonds, which affect their thermodynamic properties . The presence of a thiol group in 3-Methoxybenzenethiol would likely contribute to its ability to engage in hydrogen bonding and other intermolecular interactions, affecting its physical properties such as solubility and boiling point.

Scientific Research Applications

  • Chemical Synthesis and Metalation Reactions : 3-Methoxybenzenethiol undergoes lithiation, a process where lithium atoms are introduced into its structure. This reaction is significant in the synthesis of ortho-substituted arenethiol derivatives (Smith, Lindsay, & Pritchard, 1989).

  • Environmental Impacts and Reactions : In atmospheric chemistry, methoxybenzenes like 3-Methoxybenzenethiol can react with ozone, which is crucial in understanding its environmental and tropospheric impacts (Sun, Cao, Zhang, Li, & He, 2016).

  • Advanced Material Applications : The compound has been explored for use in heterojunction solar cells, where its molecular dipole interface modification improves the efficiency of these solar cells (Lee, Im, Chang, Lee, & Seok, 2012).

  • Biological and Pharmaceutical Research : It's been studied for its effects on bacterial cell division, showing potential as an antibacterial agent (Haydon et al., 2010).

Safety And Hazards

3-Methoxybenzenethiol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

properties

IUPAC Name

3-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVAZEHZOPDGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074652
Record name Benzenethiol, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzenethiol

CAS RN

15570-12-4
Record name 3-Methoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15570-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHOXYBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3GP933SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
K Smith, CM Lindsay, GJ Pritchard - Journal of the American …, 1989 - ACS Publications
… 3-Methoxybenzenethiol is lithiated between the methoxy and thiolate groups. … However, in the case of 3-methoxybenzenethiol, metalation occurs cleanly between the two substituents. …
Number of citations: 93 pubs.acs.org
N Kumar, S Kaur‐Ghumaan - ChemistrySelect, 2022 - Wiley Online Library
… The new hexacarbonyl diiron system [Fe 2 (μ-SC 6 H 4 -OMe-m) 2 (CO) 6 ] 1 was synthesized by the reaction of two equivalents of 3-methoxybenzenethiol and one equivalent of Fe 3 (…
CM Timperley, MJ Waters, JA Greenall - Journal of fluorine chemistry, 2006 - Elsevier
Reactions of perfluoroisobutene (PFIB), perfluoropropene (PFP) and chlorotrifluoroethene (CTFE) with benzenethiol and 2-methoxybenzenethiol in acetonitrile, with potassium …
Number of citations: 20 www.sciencedirect.com
CM Timperley - Journal of fluorine chemistry, 2004 - Elsevier
… , 1,2-dichlorohexafluorocyclopentene and 1,2-dichlorooctafluorocyclohexene were treated with an equimolar amount of benzenethiol, 2-methoxybenzenethiol, 3-methoxybenzenethiol …
Number of citations: 9 www.sciencedirect.com
B List, N Dupré - Synfacts, 2012 - thieme-connect.com
… This interaction seems crucial for stereocontrol since low chiral induction is observed with other aromatic rings like pyrroles, benzotriazoles, and 3-methoxybenzenethiol. …
Number of citations: 0 www.thieme-connect.com
R Liu, B Liu, G Guan, C Jiang, Z Zhang - scholar.archive.org
Chemicals and Materials. Human carcinoembryonic antigen (CEA), alpha fetoprotein (AFP), carbohydrate antigen 125 (CA 125) and the matched pairs of monoclonal antibodies mouse …
Number of citations: 0 scholar.archive.org
VL Pruitt, KD Berlin, KS Hirsch - Organic Preparations and …, 1990 - Taylor & Francis
… and 3-methoxybenzenethiol. Thiophene-free benzene was obtained by washing reagent-grade benzene with concentrated H2SO4 (until the yellow color was very faint), H20, KMnO4 in …
Number of citations: 6 www.tandfonline.com
G Wang, HY Park, RJ Lipert, MD Porter - Analytical chemistry, 2009 - ACS Publications
This paper describes a new approach, based on self-assembled mixed monolayers, to the design and preparation of extrinsic Raman labels (ERLs). ERLs function as spectroscopic …
Number of citations: 158 pubs.acs.org
C Liu, K Li, R Shang - ACS Catalysis, 2022 - ACS Publications
… 3-Methoxybenzenethiol (S2) gave the product with a yield lower than the catalyst loading. 2-Methoxybenzenethiol (S3), 4-methylbenzenethiol (S4), and naphthalene-2-thiol (S5) …
Number of citations: 40 pubs.acs.org
NR Jin, YH Huang - CHINESE JOURNAL OF PHARMACEUTICALS, 2003
Number of citations: 0

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